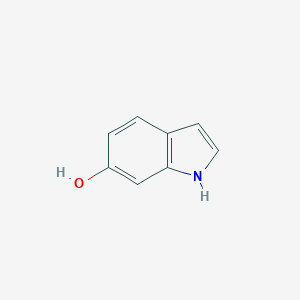

6-Hydroxyindole

Cat. No. B149900

Key on ui cas rn:

2380-86-1

M. Wt: 133.15 g/mol

InChI Key: XAWPKHNOFIWWNZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04776857

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.

[Compound]

Name

( 9.2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.CC1C=CC=C(O)C=1O.COC1C=CC=C(O)C=1O.CC1C=CC(C)=C(O)C=1O.I([O-])(=O)(=O)=O.[Na+].[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[NH2:56][CH2:57][CH2:58][C:59]1[CH:66]=[CH:65][C:63]([OH:64])=[C:61]([OH:62])[CH:60]=1>>[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH:64][C:63]1[CH:65]=[C:66]2[C:59]([CH:58]=[CH:57][NH:56]2)=[CH:60][CH:61]=1.[OH:62][C:61]1[CH:63]=[CH:65][CH:66]=[C:59]2[C:60]=1[NH:56][CH:57]=[CH:58]2 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCC1=CC(O)=C(O)C=C1

|

Step Two

[Compound]

|

Name

|

( 9.2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=C2C=CNC2=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=C(C=C1)C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

I(=O)(=O)(=O)[O-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C2C=CNC2=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce progressively darker browns

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce progressively lighter colors

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with increasing red highlights

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C2C=CNC2=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C2C=CNC2=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C2C=CNC2=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=CC=C2C=CNC12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04776857

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.

[Compound]

Name

( 9.2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.CC1C=CC=C(O)C=1O.COC1C=CC=C(O)C=1O.CC1C=CC(C)=C(O)C=1O.I([O-])(=O)(=O)=O.[Na+].[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[NH2:56][CH2:57][CH2:58][C:59]1[CH:66]=[CH:65][C:63]([OH:64])=[C:61]([OH:62])[CH:60]=1>>[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH:64][C:63]1[CH:65]=[C:66]2[C:59]([CH:58]=[CH:57][NH:56]2)=[CH:60][CH:61]=1.[OH:62][C:61]1[CH:63]=[CH:65][CH:66]=[C:59]2[C:60]=1[NH:56][CH:57]=[CH:58]2 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCC1=CC(O)=C(O)C=C1

|

Step Two

[Compound]

|

Name

|

( 9.2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=C2C=CNC2=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=C(C=C1)C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

I(=O)(=O)(=O)[O-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C2C=CNC2=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce progressively darker browns

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce progressively lighter colors

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with increasing red highlights

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C2C=CNC2=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C2C=CNC2=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C2C=CNC2=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=CC=C2C=CNC12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04776857

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.

[Compound]

Name

( 9.2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.CC1C=CC=C(O)C=1O.COC1C=CC=C(O)C=1O.CC1C=CC(C)=C(O)C=1O.I([O-])(=O)(=O)=O.[Na+].[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[NH2:56][CH2:57][CH2:58][C:59]1[CH:66]=[CH:65][C:63]([OH:64])=[C:61]([OH:62])[CH:60]=1>>[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH:64][C:63]1[CH:65]=[C:66]2[C:59]([CH:58]=[CH:57][NH:56]2)=[CH:60][CH:61]=1.[OH:62][C:61]1[CH:63]=[CH:65][CH:66]=[C:59]2[C:60]=1[NH:56][CH:57]=[CH:58]2 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCC1=CC(O)=C(O)C=C1

|

Step Two

[Compound]

|

Name

|

( 9.2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=C2C=CNC2=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(O)=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(O)=C(C=C1)C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

I(=O)(=O)(=O)[O-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C2C=CNC2=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce progressively darker browns

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce progressively lighter colors

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with increasing red highlights

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C2C=CNC2=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C2C=CNC2=CC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C2C=CNC2=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=CC=C2C=CNC12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |